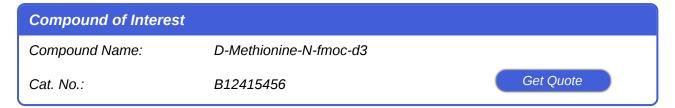


A Technical Guide to D-Methionine-N-fmoc-d3: Properties, Synthesis, and Application

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Methionine-N-fmoc-d3, also known as Fmoc-D-Met(d3)-OH, is a stable isotope-labeled derivative of the amino acid D-methionine. In this molecule, the three hydrogen atoms of the S-methyl group are replaced with deuterium (d3). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and analysis, and its primary applications in research and development.

Physicochemical Properties

D-Methionine-N-fmoc-d3 is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C20H18D3NO4S	[1]
Molecular Weight	374.47 g/mol	[1][2]
Synonyms	D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3	[1]
Isotopic Enrichment	≥98 atom % D	[2]
Chemical Purity	≥97%	[2]
Enantiomeric Purity	≥99%	[2]
CAS Number (Unlabeled)	112883-40-6	[1][2]
Storage Conditions	Store at room temperature, stable under recommended conditions. Re-analyze after three years.	[2]

Synthesis and Purification

The synthesis of **D-Methionine-N-fmoc-d3** involves a two-step process: the deuteromethylation of a suitable precursor followed by the protection of the amino group with an Fmoc reagent.

Experimental Protocol: Synthesis of D-Methionine-N-fmoc-d3

Step 1: Synthesis of D-Methionine-d3

- Dissolution: Dissolve D-homocysteine in an appropriate alkaline aqueous solution.
- Deuteromethylation: Add methyl-d3 iodide (CD3I) to the solution. The reaction introduces the deuterated methyl group at the sulfur atom.



- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Acidify the reaction mixture to precipitate the D-Methionine-d3.
- Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: N-Fmoc Protection

- Dissolution: Dissolve the synthesized D-Methionine-d3 (1.0 equivalent) in a 10% aqueous sodium carbonate solution.
- Addition of Fmoc Reagent: Slowly add a solution of N-(9fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
- Extraction and Drying: Extract the **D-Methionine-N-fmoc-d3** with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The crude **D-Methionine-N-fmoc-d3** is purified using reverse-phase HPLC (RP-HPLC) to achieve high chemical purity.



Parameter	Description	
Column	C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 μm particle size)	
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water	
Mobile Phase B	0.1% TFA in acetonitrile	
Gradient	A linear gradient from 5% to 95% B over 30 minutes is typical.	
Flow Rate	2-4 mL/min	
Detection	UV at 254 nm and 301 nm (for the Fmoc group)	
Injection Volume	Dependent on concentration and column capacity	
Fraction Collection	Collect fractions containing the main peak.	
Pool the pure fractions, remove aceton rotary evaporation, and lyophilize to obtain final product as a fluffy white powder.		

Analytical Characterization

The identity and purity of the synthesized **D-Methionine-N-fmoc-d3** must be confirmed using various analytical techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
- ¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of a signal around 2.1 ppm, corresponding to the S-methyl protons, confirms successful deuteration. The characteristic aromatic protons of the Fmoc group should be visible between 7.3 and 7.8 ppm.



• 13C NMR Analysis: Acquire the carbon NMR spectrum to confirm the overall carbon skeleton of the molecule.

Experimental Protocol: Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the product in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
- Analysis: Acquire the mass spectrum. The observed molecular ion peak should correspond
 to the calculated mass of **D-Methionine-N-fmoc-d3** (374.47 g/mol). High-resolution mass
 spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic
 distribution will show a mass shift corresponding to the three deuterium atoms.[3]

Applications in Research and Development

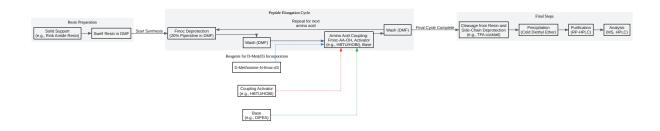
D-Methionine-N-fmoc-d3 is primarily used in two key areas:

- Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is used to incorporate a
 deuterated D-methionine residue at a specific position within a peptide sequence. This is
 valuable for structural studies using NMR or for creating peptides with altered metabolic
 stability.
- Internal Standard for Quantitative Analysis: Due to its isotopic labeling, it serves as an
 excellent internal standard for the accurate quantification of unlabeled D-methionine or
 methionine-containing peptides in complex biological samples using mass spectrometrybased techniques like LC-MS/MS.[4]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating **D-Methionine-N-fmoc-d3** into a peptide chain using Fmoc-based SPPS.





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Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation of D-Methionine-N-fmoc-d3 into a Peptide

This protocol describes a single coupling cycle for adding **D-Methionine-N-fmoc-d3** to a growing peptide chain on a solid support.

 Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-15 minutes.



- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
- Activation: In a separate vessel, D-Methionine-N-fmoc-d3 (3-5 equivalents relative to the
 resin loading) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU/HOAt in
 the presence of a base like diisopropylethylamine (DIPEA) in DMF.
- Coupling: The activated **D-Methionine-N-fmoc-d3** solution is added to the washed resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
- Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
- Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction before proceeding to the deprotection step for the next amino acid.

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Conclusion

D-Methionine-N-fmoc-d3 is a specialized but invaluable tool for researchers in peptide chemistry and drug development. Its well-defined chemical and physical properties, combined with its role as a stable isotope-labeled building block, enable the synthesis of precisely labeled peptides for advanced analytical studies and the development of novel therapeutic candidates. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

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